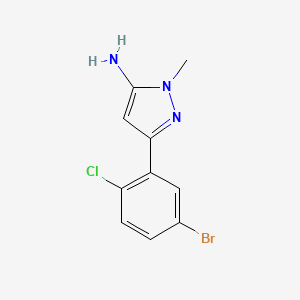
3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination and chlorination of a phenyl ring, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. The industrial methods may involve continuous flow reactors and automated systems to handle large volumes of reactants and products. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles and phenyl derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The bromine and chlorine atoms on the phenyl ring enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran: This compound shares a similar phenyl ring structure but differs in the presence of a tetrahydrofuran ring.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another related compound used in the synthesis of therapeutic agents.
Uniqueness
3-(5-Bromo-2-chlorophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
3-(5-Bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C10H9BrClN3
- Molecular Weight : 286.56 g/mol
- CAS Number : 1602185-22-7
- PubChem CID : 116074813
Synthesis
The synthesis of this compound typically involves the reaction of appropriate arylhydrazines with substituted phenyl compounds. Various synthetic routes have been explored to optimize yield and purity, often utilizing methodologies that enhance regioselectivity and minimize by-products.
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Analgesic Effects :
- Antiviral Potential :
Study 1: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed varying degrees of effectiveness, with some achieving over 80% inhibition at low micromolar concentrations.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 85 | 76 |
| Compound B | 61 | 93 |
| Dexamethasone | 76 | 86 |
Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, several pyrazole derivatives exhibited notable antibacterial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 18 |
| Compound D | S. aureus | 20 |
| Ampicillin | E. coli | 15 |
Properties
Molecular Formula |
C10H9BrClN3 |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9BrClN3/c1-15-10(13)5-9(14-15)7-4-6(11)2-3-8(7)12/h2-5H,13H2,1H3 |
InChI Key |
GTMSQURZVLMOFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















